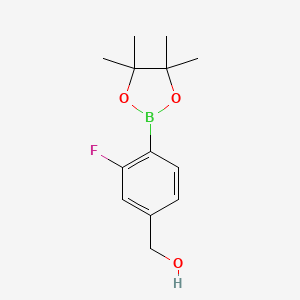

![molecular formula C15H9F3N4O2 B1440966 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326921-64-5](/img/structure/B1440966.png)

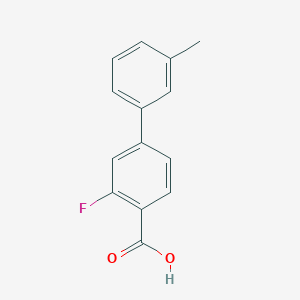

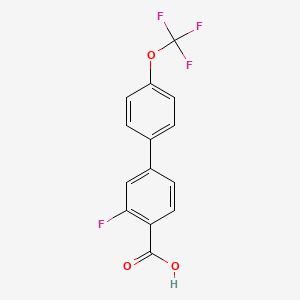

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

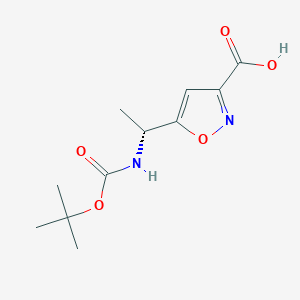

The compound “5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridinyl group, a trifluoromethylphenyl group, and a triazole carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridinyl group would contribute a planar, aromatic ring to the structure. The trifluoromethyl group would add electron-withdrawing character, and the triazole carboxylic acid group would introduce both aromaticity and acidity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid group. It could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, potentially making the compound polar and soluble in water .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly 1,2,4-triazolo[1,5-a]pyridines . These structures are significant due to their presence in numerous natural products with biological activities. The synthesis often involves microwave-mediated, catalyst-free methods, highlighting an eco-friendly approach to producing these valuable heterocycles.

Pharmacological Potentials

Triazole derivatives, including this compound, are central to the development of drugs with diverse pharmacological activities . They are known to bind effectively with enzymes and receptors, displaying a range of biological actions such as antibacterial, antifungal, anticancer, and antiviral properties.

Anticancer Activity

The triazole moiety is a structural component in therapeutics and has been involved in anticancer activities . Research has focused on synthesizing derivatives that act as inhibitors for specific cancer-related enzymes or receptors, contributing to the development of targeted cancer therapies.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like EGFR kinase . Inhibiting such enzymes can be crucial in treating diseases like cancer, where the overactivity of certain enzymes leads to uncontrolled cell growth.

Material Sciences

Beyond biomedical applications, triazole derivatives are also explored in material sciences . Their unique chemical properties make them suitable for developing new materials with specific desired characteristics, such as increased durability or conductivity.

Cardiovascular Therapeutics

Compounds containing the triazole ring have been utilized in treating cardiovascular disorders . Their role in modulating biological pathways that affect heart function and blood flow makes them valuable in this field.

Diabetes Management

The triazole structure is part of therapeutic agents used in managing type 2 diabetes . These compounds can influence insulin sensitivity and glucose metabolism, providing a means to control blood sugar levels.

Treatment of Hyperproliferative Disorders

Research has indicated the use of triazole-containing compounds in treating hyperproliferative disorders . These disorders, characterized by the rapid growth of cells, can be managed by compounds that modulate cell division and growth.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

properties

IUPAC Name |

5-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGBSJVXUEYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)